molecular formula C15H17N3O2 B6015919 N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide

Cat. No. B6015919
M. Wt: 271.31 g/mol
InChI Key: OJSNBACYXVOJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide, also known as CPI-0610, is a novel small molecule inhibitor of bromodomain and extra-terminal (BET) proteins. BET proteins are involved in the regulation of gene transcription, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases. CPI-0610 has been shown to have promising therapeutic potential in preclinical studies, and is currently being evaluated in clinical trials for the treatment of hematological malignancies.

Mechanism of Action

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide exerts its anti-tumor effects by inhibiting the activity of BET proteins, specifically BRD4, which is a key regulator of gene transcription. BRD4 binds to acetylated histones and recruits transcriptional machinery to activate gene expression. By inhibiting BRD4, this compound reduces the expression of oncogenic genes and induces a state of transcriptional repression in cancer cells. This leads to the inhibition of cell growth and survival, and ultimately, cell death.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in preclinical models of inflammation. This suggests that this compound may have potential therapeutic applications in inflammatory diseases, such as rheumatoid arthritis and psoriasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is its specificity for BET proteins, which reduces the risk of off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for the development of N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide. One area of interest is the combination of this compound with other drugs, such as chemotherapy agents and immune checkpoint inhibitors, to enhance their anti-tumor activity. Another potential application is in the treatment of non-hematological malignancies, such as solid tumors, which also exhibit dysregulated BET protein activity. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials, and to identify biomarkers that can predict response to treatment.

Synthesis Methods

The synthesis of N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide involves several steps, including the coupling of 2-(cyclopropylcarbonylamino)ethylamine with 1H-indole-3-carboxylic acid, followed by the introduction of a carbamate group. The final product is obtained through purification and isolation steps. The synthesis of this compound has been described in detail in a patent application filed by Constellation Pharmaceuticals, the company that developed the compound.

Scientific Research Applications

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide has been extensively studied in preclinical models of hematological malignancies, including acute myeloid leukemia (AML), myelodysplastic syndrome (MDS), and multiple myeloma (MM). In these studies, this compound has been shown to inhibit the growth and survival of cancer cells, induce apoptosis (programmed cell death), and enhance the anti-tumor activity of other drugs.

properties

IUPAC Name

N-[2-(cyclopropanecarbonylamino)ethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-14(10-5-6-10)16-7-8-17-15(20)12-9-18-13-4-2-1-3-11(12)13/h1-4,9-10,18H,5-8H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSNBACYXVOJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCNC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.